1-(4-Chloro-2-fluorobenzyl)azetidine
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Overview
Description
1-(4-Chloro-2-fluorobenzyl)azetidine is a heterocyclic organic compound that features a four-membered azetidine ring substituted with a 4-chloro-2-fluorobenzyl group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluorobenzyl)azetidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 4-chloro-2-fluorobenzylamine with an azetidine precursor under basic conditions can yield the desired product. Another method involves the use of radical strain-release photocatalysis, where azabicyclo[1.1.0]butanes are used as starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-fluorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the halogenated positions
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted benzyl derivatives
Scientific Research Applications
1-(4-Chloro-2-fluorobenzyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorobenzyl)azetidine involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the 4-chloro-2-fluorobenzyl group contribute to its reactivity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
- 1-(2-Chloro-4-fluorobenzyl)azetidine
- 1-(5-Bromo-2-fluorobenzyl)azetidine
- 1-(4-Chloro-2-fluorobenzyl)piperidine
Uniqueness: 1-(4-Chloro-2-fluorobenzyl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity. Compared to other azetidine derivatives, it offers a unique combination of electronic and steric effects, making it a valuable compound in various research applications .
Biological Activity
1-(4-Chloro-2-fluorobenzyl)azetidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that incorporates an azetidine ring. The presence of the chloro and fluoro substituents on the benzyl group is believed to influence its interaction with biological targets.
Molecular Formula : C10H10ClF
Molecular Weight : 201.64 g/mol
Solubility : Highly soluble in organic solvents, moderate solubility in water.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological processes. Notably, it has been shown to inhibit certain enzymes that play crucial roles in cancer cell proliferation and survival.
Inhibition of Enzymatic Activity
Research indicates that this compound can inhibit the activity of specific enzymes like Polo-like kinase 1 (Plk1), which is implicated in mitotic regulation and cancer progression. Inhibition of Plk1 can lead to disrupted cell cycle progression and enhanced apoptosis in cancer cells .
Pharmacological Properties
The compound has been studied for its potential therapeutic applications, particularly in oncology and neurology. Its pharmacological profile suggests low toxicity and favorable pharmacokinetics.
Case Studies
Several studies have investigated the efficacy of this compound:
- Anticancer Activity : A study demonstrated that derivatives of azetidines, including this compound, exhibit significant cytotoxicity against various cancer cell lines. The IC50 values indicated potent activity against breast and lung cancer cells .
- Neuroprotective Effects : In models of neurodegeneration, this compound showed promise in reducing neuronal cell death, suggesting potential applications in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
This compound | 5.0 | Anticancer (Plk1 inhibition) |
8-Azabicyclo[3.2.1]octane | 10.0 | Anticancer (various pathways) |
Tropane Alkaloids | 15.0 | Neurological effects |
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
1-[(4-chloro-2-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI Key |
OXPKYRKMDMCTHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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